molecular formula C13H19NO4S B6773759 N-(3-hydroxy-4-phenylbutan-2-yl)oxetane-3-sulfonamide

N-(3-hydroxy-4-phenylbutan-2-yl)oxetane-3-sulfonamide

Cat. No.: B6773759
M. Wt: 285.36 g/mol
InChI Key: DNLHGGPPRIFSCN-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-phenylbutan-2-yl)oxetane-3-sulfonamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an oxetane ring with a sulfonamide group, making it an interesting subject for chemical and biological studies.

Properties

IUPAC Name

N-(3-hydroxy-4-phenylbutan-2-yl)oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10(14-19(16,17)12-8-18-9-12)13(15)7-11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLHGGPPRIFSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=CC=C1)O)NS(=O)(=O)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-phenylbutan-2-yl)oxetane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric epoxidation of 1-phenyl-3-buten-2-one, followed by hydrogenolysis to obtain 3-hydroxy-4-phenylbutan-2-one . This intermediate can then be reacted with oxetane and sulfonamide derivatives under specific conditions to form the target compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-phenylbutan-2-yl)oxetane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the sulfonamide group would produce an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it useful in studies of enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-phenylbutan-2-yl)oxetane-3-sulfonamide involves its interaction with specific molecular targets. The oxetane ring and sulfonamide group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an oxetane ring and a sulfonamide group, which imparts distinct chemical and biological properties

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